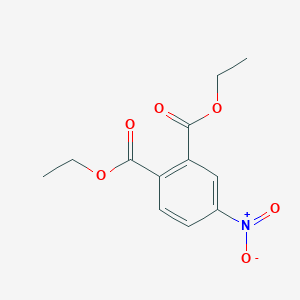
2-Cyano-N-thiazol-2-yl-acétamide
Vue d'ensemble
Description
2-Cyano-N-thiazol-2-yl-acetamide is an organic compound with the molecular formula C6H5N3OS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
2-Cyano-N-thiazol-2-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies involving DNA cleavage and binding properties, as well as interactions with proteins such as bovine serum albumin.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, such as dna and topoisomerase ii .
Mode of Action
It’s known that similar compounds can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-thiazol-2-yl-acetamide typically involves the reaction of thiazole derivatives with cyanoacetylating agents. One common method is the reaction of thiazole with cyanoacetic acid or its esters under basic conditions. For example, the reaction can be carried out by stirring thiazole with methyl cyanoacetate in the presence of a base such as sodium ethoxide at room temperature . Another method involves the use of ethyl cyanoacetate and amines, where the reaction is conducted at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of 2-Cyano-N-thiazol-2-yl-acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, dimethylformamide (DMF).
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiazole derivatives and pyrrole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-(1,3-thiazol-2-yl)acetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide
Uniqueness
2-Cyano-N-thiazol-2-yl-acetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its thiazole ring and cyano group confer distinct electronic properties, making it valuable in both synthetic and biological applications .
Propriétés
IUPAC Name |
2-cyano-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351192 | |
| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90158-62-6 | |
| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyano-N-(thiazol-2-yl)acetamide a useful starting material in organic synthesis?
A1: 2-cyano-N-(thiazol-2-yl)acetamide possesses several structural features that make it a valuable building block for synthesizing diverse heterocyclic compounds. [, , ] The molecule contains a nucleophilic amino group, an electrophilic nitrile group, and an active methylene group, all of which can participate in various chemical reactions. This versatility allows chemists to construct complex molecules by creating new carbon-carbon and carbon-heteroatom bonds. []
Q2: What types of heterocyclic compounds have been synthesized using 2-cyano-N-(thiazol-2-yl)acetamide?
A2: Research has demonstrated the successful synthesis of a wide range of heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide as a starting material. Some notable examples include:
- Aminopyrazoles: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with hydrazine derivatives. []
- Pyrazolo[3,4-d]-1,2,3-triazines: These compounds are formed through a multi-step synthesis involving the reaction of 2-cyano-N-(thiazol-2-yl)acetamide with hydrazines followed by cyclization. []
- 1,3,4-Thiadiazoles: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with thiourea derivatives yields these compounds. []
- Thiophenes: 2-cyano-N-(thiazol-2-yl)acetamide can react with cyclopentanone and elemental sulfur to form cyclopenta[b]thiophene derivatives. []
- Pyridines: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with various activated methylene compounds, like malononitrile, followed by cyclization. [, ]
- Pyridazines: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with ethyl 2-arylhydrazono-3-butyrates yields pyridazine derivatives. []
Q3: Have any of the synthesized compounds shown promising biological activities?
A3: While the research primarily focuses on developing synthetic methodologies, some synthesized compounds exhibit interesting biological properties. For example, certain pyrimidine acetonitrile derivatives synthesized from 2-cyano-N-(thiazol-2-yl)acetamide have demonstrated promising antitumor activity in vitro against different cancer cell lines. [] These findings encourage further investigation into the potential medicinal applications of these newly synthesized heterocyclic compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)












